molecular formula C10H15N3O2 B12574248 3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester CAS No. 234450-53-4

3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester

Katalognummer: B12574248
CAS-Nummer: 234450-53-4
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: RKUZMGKJJWSSQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester is an organic compound with the molecular formula C10H15N3O2 It is a derivative of propionic acid and contains both an amino group and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester typically involves the reaction of 3-aminopyridine with ethyl 3-bromopropionate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminopyridine attacks the electrophilic carbon of the ethyl 3-bromopropionate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Aminopyridin-4-ylamino)propionic acid ethyl ester
  • 3-(4-Aminopyridin-4-ylamino)propionic acid ethyl ester
  • 3-(3-Aminopyridin-2-ylamino)propionic acid ethyl ester

Uniqueness

3-(3-Aminopyridin-4-ylamino)propionic acid ethyl ester is unique due to the specific positioning of the amino group on the pyridine ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

234450-53-4

Molekularformel

C10H15N3O2

Molekulargewicht

209.24 g/mol

IUPAC-Name

ethyl 3-[(3-aminopyridin-4-yl)amino]propanoate

InChI

InChI=1S/C10H15N3O2/c1-2-15-10(14)4-6-13-9-3-5-12-7-8(9)11/h3,5,7H,2,4,6,11H2,1H3,(H,12,13)

InChI-Schlüssel

RKUZMGKJJWSSQG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCNC1=C(C=NC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.